

An In-depth Technical Guide to 5-Thiophen-2-yl-isoxazole-3-carbaldehyde

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Compound of Interest

Compound Name: 5-Thiophen-2-yl-isoxazole-3-carbaldehyde

Cat. No.: B1333437

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential biological significance of **5-Thiophen-2-yl-isoxazole-3-carbaldehyde**. The information is curated for professionals in the fields of chemical research and drug development.

Chemical Structure and Identifiers

5-Thiophen-2-yl-isoxazole-3-carbaldehyde is a heterocyclic organic compound featuring a central isoxazole ring substituted with a thiophene group at the 5-position and a carbaldehyde (formyl) group at the 3-position.

Table 1: Chemical Identifiers and Properties

| Identifier/Property | Value | Reference |
|---------------------|---|-----------|
| Molecular Formula | C8H5NO2S | [1] |
| Molecular Weight | 179.20 g/mol | [2] |
| IUPAC Name | 5-(thiophen-2-yl)-1,2-oxazole-3-carbaldehyde | [1] |
| SMILES | <chem>O=Cc1cc(on1)-c2cccs2</chem> | [1] |
| InChI | InChI=1S/C8H5NO2S/c10-5-6-4-7(11-9-6)8-2-1-3-12-8/h1-5H | [1] |
| InChIKey | ICENILRKNUKRPB-UHFFFAOYSA-N | [1] |
| Physical Form | Solid | [2] |

Chemical Structure Diagram

Caption: 2D structure of **5-Thiophen-2-yl-isoxazole-3-carbaldehyde**.

Physicochemical and Spectral Data

While specific experimental spectral data for **5-Thiophen-2-yl-isoxazole-3-carbaldehyde** is not widely available in the cited literature, predicted data and characteristics of similar compounds are summarized below.

Table 2: Predicted Physicochemical and Spectral Properties

| Property | Predicted Value/Characteristic | Reference |
|-------------------------------|---|--------------------------------|
| XlogP | 1.5 | [1] |
| Monoisotopic Mass | 179.0041 Da | [1] |
| Predicted [M+H] ⁺ | 180.01138 m/z | [1] |
| Predicted ¹ H NMR | Aldehyde proton (CHO): ~9.9-10.1 ppm; Thiophene and isoxazole ring protons: ~7.0-8.5 ppm. | Based on similar structures[3] |
| Predicted ¹³ C NMR | Carbonyl carbon (C=O): ~180-190 ppm; Aromatic carbons: ~110-160 ppm. | Based on similar structures[3] |

Synthesis and Experimental Protocols

A definitive, published experimental protocol for the synthesis of **5-Thiophen-2-yl-isoxazole-3-carbaldehyde** is not readily available. However, based on established methods for the synthesis of 3-formyl-5-substituted isoxazoles, a plausible synthetic route is proposed. A common approach involves the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne.

Proposed Synthetic Pathway

A plausible synthesis could involve the reaction of thiophene-2-carboxaldehyde oxime with an appropriate three-carbon building block that can be subsequently converted to the aldehyde functionality. A more direct approach would be the cycloaddition of a thiophene-containing nitrile oxide with a suitable acetylene derivative bearing a protected aldehyde group.

Experimental Protocol: A Plausible [3+2] Cycloaddition Approach

This protocol is a hypothetical procedure based on general methods for isoxazole synthesis.[4][5][6]

Step 1: Generation of Thiophene-2-carbonitrile oxide

- To a solution of thiophene-2-carboxaldehyde oxime (1 equivalent) in a suitable solvent such as dichloromethane or THF, add a mild oxidizing agent like N-chlorosuccinimide (NCS) or sodium hypochlorite in the presence of a base (e.g., triethylamine) at 0 °C.
- Stir the reaction mixture at room temperature and monitor the formation of the nitrile oxide by thin-layer chromatography (TLC).

Step 2: Cycloaddition with an Acetaldehyde Equivalent

- To the in-situ generated thiophene-2-carbonitrile oxide, add propargyl aldehyde diethyl acetal (1.1 equivalents).
- Allow the reaction to proceed at room temperature for several hours to overnight, monitoring by TLC.

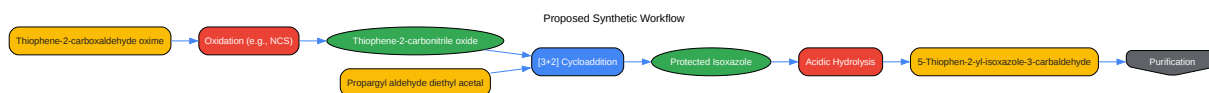
Step 3: Deprotection of the Aldehyde

- Upon completion of the cycloaddition, concentrate the reaction mixture under reduced pressure.
- Dissolve the residue in a mixture of an organic solvent (e.g., acetone) and aqueous acid (e.g., 1M HCl).
- Stir the mixture at room temperature until the deprotection is complete (monitored by TLC).

Step 4: Work-up and Purification

- Neutralize the reaction mixture with a suitable base (e.g., saturated sodium bicarbonate solution).
- Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield **5-Thiophen-2-yl-isoxazole-3-carbaldehyde**.

Synthetic Workflow Diagram



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Caption: A plausible workflow for the synthesis of **5-Thiophen-2-yl-isoxazole-3-carbaldehyde**.

Biological Activity and Potential Applications

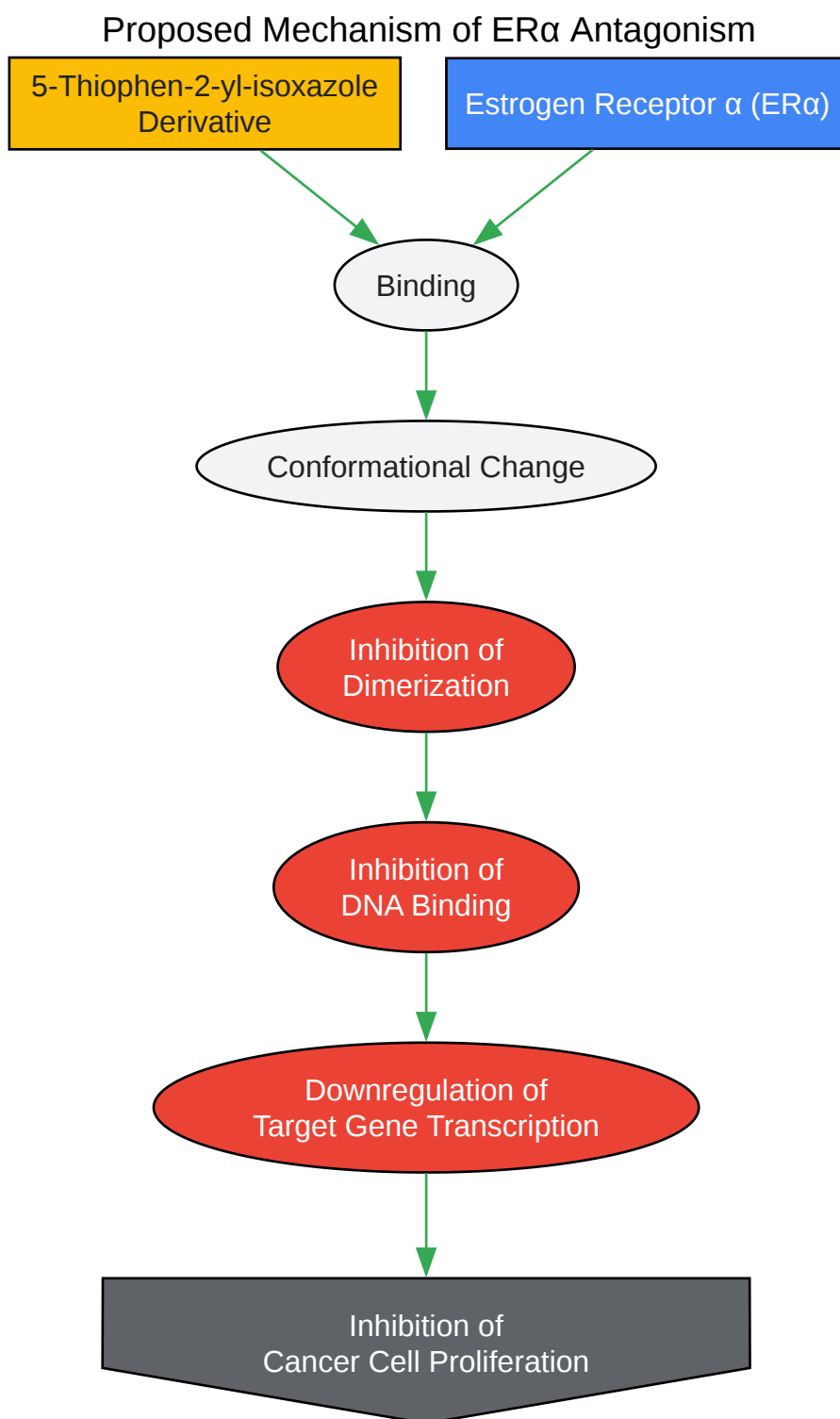
The isoxazole ring is a well-established pharmacophore found in numerous FDA-approved drugs.[7] Similarly, thiophene derivatives exhibit a wide range of biological activities. The combination of these two heterocycles in a single molecule makes **5-Thiophen-2-yl-isoxazole-3-carbaldehyde** a compound of significant interest for drug discovery.

While specific biological data for the title compound is limited, research on closely related 5-(thiophen-2-yl)isoxazoles has identified them as promising anti-breast cancer agents.[8][9] These studies suggest that the 5-(thiophen-2-yl)isoxazole scaffold can exhibit potent and selective cytotoxicity against cancer cell lines.

Potential Mechanism of Action: Estrogen Receptor α (ER α) Antagonism

In silico and in vitro studies on certain 5-(thiophen-2-yl)isoxazole derivatives have indicated that they may exert their anti-cancer effects by acting as antagonists of the estrogen receptor alpha (ER α).[8][9] ER α is a key driver in the proliferation of a significant portion of breast cancers.

Proposed Signaling Pathway



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Caption: A proposed signaling pathway for the anti-cancer activity of 5-(thiophen-2-yl)isoxazole derivatives.

It is important to note that while this provides a potential avenue for the biological activity of **5-Thiophen-2-yl-isoxazole-3-carbaldehyde**, experimental validation for this specific compound is required. The aldehyde functionality at the 3-position could influence its binding affinity and overall activity compared to other derivatives.

Summary and Future Directions

5-Thiophen-2-yl-isoxazole-3-carbaldehyde is a structurally interesting heterocyclic compound with potential for further investigation in medicinal chemistry. The presence of both the isoxazole and thiophene moieties suggests a likelihood of biological activity. Future research should focus on:

- **Definitive Synthesis and Characterization:** Development and publication of a detailed, reproducible synthetic protocol and full spectral characterization (NMR, MS, IR).
- **Biological Screening:** Evaluation of the compound's activity against a panel of cancer cell lines, particularly those that are ER α -positive.
- **Mechanism of Action Studies:** If activity is confirmed, detailed studies to elucidate the precise molecular targets and signaling pathways involved.
- **Structure-Activity Relationship (SAR) Studies:** Synthesis and testing of analogues to understand the role of the carbaldehyde group and other structural features in determining biological activity.

This technical guide serves as a foundational resource for researchers interested in exploring the chemical and biological properties of **5-Thiophen-2-yl-isoxazole-3-carbaldehyde**.

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